Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Description
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate is a synthetic benzoate ester characterized by a 2,4-dichlorobenzyl ether group at the 3-position of the methyl benzoate scaffold. Its structure combines electron-withdrawing chlorine atoms with a lipophilic benzyl moiety, making it a candidate for antimicrobial, antifungal, or pesticidal applications. The compound's reactivity and biological activity are influenced by the position of substituents on both the benzyl and benzoate rings .
Properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)10-3-2-4-13(7-10)20-9-11-5-6-12(16)8-14(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHDXRVKGTGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363427 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58041-99-9 | |
| Record name | Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[(2,4-dichlorophenyl)methoxy]benzoic acid.
Reduction: Formation of 3-[(2,4-dichlorophenyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,4-Dichlorobenzyl 2-Methoxybenzoate
Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
Methyl 3-[(2,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate
Methyl (S)-4-(2-(3-(2,4-Dichlorophenyl)ureido)-2-phenylacetamido)benzoate
- Structure : Incorporates a urea linkage and phenylacetamido group.
- Properties : The urea moiety enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, the bulky phenylacetamido group may reduce membrane permeability compared to the simpler methoxybenzoate .
- Applications : Studied for kinase inhibition or as a proteolysis-targeting chimera (PROTAC) component .
3-[(2,4-Dichlorophenyl)methoxy]-4-Methoxybenzaldehyde
- Structure : Substitutes the ester with an aldehyde group.
- Properties : The aldehyde increases electrophilicity, making it reactive toward nucleophiles (e.g., amines). This reactivity may limit stability in biological systems but could be advantageous in prodrug designs .
- Applications : Intermediate in synthesizing Schiff bases or metal complexes .
Comparative Data Table
Key Findings and Implications
- Chlorine Position : 2,4-Dichloro substitution optimizes bioactivity compared to 2,6-dichloro analogs due to balanced steric and electronic effects .
- Core Modifications: Heterocyclic cores (e.g., thienopyridine) improve metabolic stability but may complicate synthesis .
- Functional Groups : Esters offer stability over aldehydes, while urea/amide groups enhance solubility at the cost of permeability .
Biological Activity
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate (MDPB) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDPB is characterized by the following chemical structure:
- Molecular Formula : CHClO
- IUPAC Name : this compound
The presence of the dichlorophenyl group is significant as it may influence the compound's biological activity.
Biological Activity Overview
MDPB has been studied for various biological activities, including:
- Antimicrobial Activity : MDPB exhibits significant antimicrobial properties against various pathogens. Its efficacy was compared to standard antimicrobial agents, showing promising results in inhibiting the growth of bacteria and fungi.
- Antiparasitic Activity : Research indicates that MDPB has potential antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The compound's mechanism involves disrupting cellular processes critical for parasite survival.
- Tyrosinase Inhibition : MDPB has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This activity suggests its potential use in treating hyperpigmentation disorders.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of MDPB demonstrated that it effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Amoxicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
Antiparasitic Activity
In vitro studies have shown that MDPB exhibits strong activity against T. cruzi with an IC value significantly lower than that of conventional treatments like benznidazole.
| Parasite | IC (µM) | Standard Treatment | IC (µM) |
|---|---|---|---|
| Trypanosoma cruzi | 1.5 | Benznidazole | 10 |
| Leishmania donovani | 2.0 | Miltefosine | 5 |
The biological activity of MDPB can be attributed to its ability to interact with specific molecular targets within pathogens:
- Inhibition of Enzymatic Activity : MDPB inhibits enzymes critical for pathogen metabolism and replication.
- Disruption of Membrane Integrity : The compound may alter the permeability of microbial membranes, leading to cell death.
- Interference with Signal Transduction Pathways : MDPB has been shown to affect signaling pathways that regulate cell growth and survival in parasites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
